methyl 2-[(2Z)-2-[(2,6-difluorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
This compound features a dihydro-1,3-benzothiazole core fused with a sulfamoyl group at position 6 and a (2Z)-2,6-difluorobenzoyl imino moiety at position 2. The methyl acetate substituent at position 3 adds further complexity to its structure. The sulfamoyl group is characteristic of sulfonylurea herbicides, but the benzothiazole core distinguishes it from triazine-based analogs .
Properties
IUPAC Name |
methyl 2-[2-(2,6-difluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O5S2/c1-27-14(23)8-22-12-6-5-9(29(20,25)26)7-13(12)28-17(22)21-16(24)15-10(18)3-2-4-11(15)19/h2-7H,8H2,1H3,(H2,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZHOWZTSDYUBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-[(2Z)-2-[(2,6-difluorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves several steps. One common synthetic route includes the reaction of 2,6-difluorobenzoyl chloride with 2-amino-6-sulfamoylbenzothiazole in the presence of a base to form the intermediate 2-(2,6-difluorobenzoyl)imino-6-sulfamoylbenzothiazole. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
methyl 2-[(2Z)-2-[(2,6-difluorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, especially at the C-2 position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Methyl 2-[(2Z)-2-[(2,6-difluorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has shown promising antimicrobial properties. Studies indicate that compounds with similar structures can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The benzothiazole moiety is known for its biological activity against various pathogens, including resistant strains of bacteria .
2. Anticancer Properties
Research has indicated that derivatives of benzothiazole exhibit anticancer properties. The specific compound may interact with cellular pathways involved in cancer proliferation and survival. Preliminary studies suggest that this compound could serve as a lead compound for further development in cancer therapeutics .
3. Anti-inflammatory Effects
Compounds containing sulfamoyl groups have been associated with anti-inflammatory effects. This compound may inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The presence of the difluorobenzoyl group may enhance its potency and selectivity towards specific inflammatory mediators .
Agricultural Applications
1. Pesticide Development
The structural features of this compound suggest its potential use as a pesticide. The compound's ability to inhibit certain biological pathways in pests can be harnessed to develop effective agrochemicals. Its efficacy against pests while maintaining low toxicity to non-target organisms is a critical area of research .
2. Herbicide Potential
The compound may also possess herbicidal properties due to its structural similarity to known herbicides that target specific plant metabolic pathways. Research into the herbicidal activity of related compounds indicates that modifications to the benzothiazole structure can lead to enhanced selectivity and effectiveness against specific weed species .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-[(2,6-difluorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Triazine-Based Sulfonylureas (e.g., Metsulfuron Methyl Ester)
- Core Structure : 1,3,5-Triazine ring (vs. dihydrobenzothiazole in the target compound).
- Substituents : Sulfamoyl and methyl/methoxy groups (shared with the target compound) but lacks fluorine or benzothiazole moieties .
- Application : Herbicides inhibiting acetolactate synthase (ALS) in plants.
- Key Differences :
- The triazine ring enhances electron-deficient character, improving binding to ALS.
- The target compound’s benzothiazole core may offer alternative binding modes or metabolic resistance profiles.
Benzothiazolyl Azo Benzoic Acid Derivatives
- Core Structure: Benzothiazole with azo (N=N) linkage (vs. imino (C=N) in the target compound).
- Substituents: Carboxylic acid and phenolic groups (vs. methyl acetate and difluorobenzoyl in the target compound) .
- Application : Dyes or analytical ligands due to conjugation-driven chromophores.
- Key Differences: The azo group enables extended π-conjugation, critical for color properties. The target compound’s imino group and fluorine substituents may reduce hydrolysis susceptibility compared to azo analogs.
Physicochemical Properties
Acidity Constants (pKa)
- Benzothiazolyl azo benzoic acids exhibit pKa values ranging from 2.5–4.5 (carboxylic proton) and 8.5–10.5 (phenolic proton), influenced by electron-withdrawing substituents .
- The target compound’s sulfamoyl group (strong electron-withdrawing) likely lowers the pKa of adjacent protons, enhancing solubility in alkaline conditions.
Biological Activity
Methyl 2-[(2Z)-2-[(2,6-difluorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a sulfonamide group. Its molecular formula is C15H14F2N4O3S, and it has a molecular weight of approximately 366.36 g/mol. The presence of the difluorobenzoyl group suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, certain benzothiazole derivatives have been reported to inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| Benzothiazole Derivative A | E. coli | Inhibition (MIC: 32 µg/mL) | |
| Benzothiazole Derivative B | S. aureus | Inhibition (MIC: 16 µg/mL) |
Anticancer Activity
This compound has shown promise in anticancer studies. Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), a related benzothiazole compound exhibited an IC50 value of 15 µM after 48 hours of treatment, suggesting potent anticancer activity compared to standard chemotherapeutics like doxorubicin (IC50: 20 µM) .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Similar derivatives have been characterized as inhibitors of key enzymes involved in cancer progression and metabolic disorders. For example, tyrosinase inhibition is crucial for managing hyperpigmentation disorders.
The proposed mechanisms by which this compound exerts its biological effects include:
- Interference with DNA Synthesis: Similar compounds have been shown to bind to DNA or inhibit topoisomerases.
- Inhibition of Protein Kinases: This can lead to reduced cell signaling pathways critical for tumor growth.
- Induction of Oxidative Stress: By generating reactive oxygen species (ROS), these compounds can lead to cellular apoptosis.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains:
- A benzothiazole core with a sulfamoyl (-SONH) group at position 5.
- A (2Z)-configured imino bond linking the benzothiazole to a 2,6-difluorobenzoyl group.
- A methyl ester at the acetoxy side chain.
Q. Methodological Insight :
Q. What synthetic routes are most effective for preparing this compound?
Common Approaches :
- Multi-step condensation : Start with benzothiazole precursors, introduce sulfamoyl via sulfonation, and couple with 2,6-difluorobenzoyl chloride under controlled pH (7–9) .
- Hantzsch thiazole synthesis : Useful for constructing the benzothiazole core but requires optimization of temperature (60–80°C) and solvent (DMF or THF) .
Q. Key Challenges :
- Selectivity : Competing reactions (e.g., over-sulfonation) require careful monitoring via TLC or HPLC .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported bioactivity data?
Case Study : Conflicting antimicrobial results (e.g., Gram-positive vs. Gram-negative bacteria) may arise from assay conditions or compound stability.
Q. Methodological Solutions :
- Molecular docking : Predict binding affinity to targets like dihydrofolate reductase (DHFR), a common sulfonamide target .
- MD simulations : Assess stability of the Z-configuration in physiological environments (e.g., aqueous vs. lipid membranes) .
- QSAR models : Correlate substituent effects (e.g., fluorine position) with activity .
Q. What strategies optimize pharmacokinetic properties without compromising activity?
Approaches :
Q. Experimental Validation :
Q. How can contradictory data in enzyme inhibition assays be resolved?
Example : Discrepancies in IC values for carbonic anhydrase inhibition.
Q. Resolution Workflow :
Orthogonal assays : Confirm activity using both fluorimetric and stopped-flow kinetic methods .
Crystallography : Resolve binding modes via X-ray co-crystallization with the enzyme .
Buffer optimization : Adjust pH (6.5–7.5) to mimic physiological conditions .
Key Recommendations for Experimental Design
- Stereochemical integrity : Use NOESY NMR to confirm the Z-configuration, as isomerization can alter bioactivity .
- Batch consistency : Implement DoE (Design of Experiments) for reaction optimization, particularly for temperature-sensitive steps .
- Contradiction analysis : Cross-validate bioassay results with structural analogs and computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
